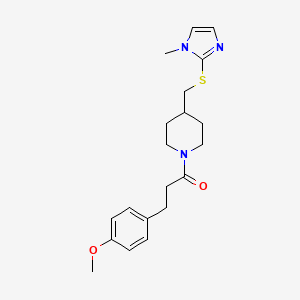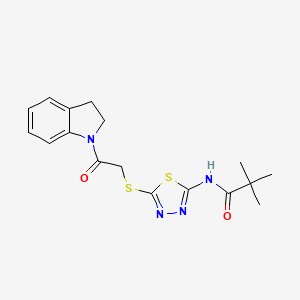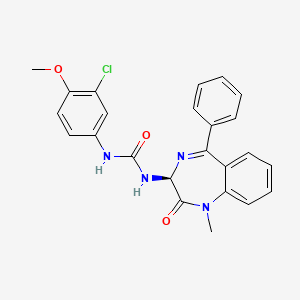![molecular formula C19H15NO3 B2671345 4-甲氧基-5,6-二氢苯并[c]吖啶-7-羧酸 CAS No. 728012-69-9](/img/structure/B2671345.png)
4-甲氧基-5,6-二氢苯并[c]吖啶-7-羧酸
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Methoxy-5,6-dihydrobenzo[c]acridine-7-carboxylic acid is a derivative of acridine . Acridine derivatives have been actively researched over the years as prospective therapeutic agents for a wide range of disorders, including cancer, Alzheimer’s disease, and bacterial and protozoal infections .
Synthesis Analysis
The synthesis of 5,6-dihydrobenzo[c]acridine-7-carboxylic acid involves the condensation of isatoic acid or 2-(2-aminophenyl)-2-oxoacetic acid with 3,4-dihydronaphthalen-1(2H)-one or 1-tetralone .Molecular Structure Analysis
The molecular structure of 4-Methoxy-5,6-dihydrobenzo[c]acridine-7-carboxylic acid is characterized by its three planar aromatic rings, each of which has a heteroatom and two non-rigid nitrogen functionalities at the 3 and 6 locations .科学研究应用
Palladium-Catalyzed Alkoxylation
The compound is used in Palladium-Catalyzed Alkoxylation via C-H Bond Activation . This process involves the selective formation of C-O bonds using 10% Pd (OAc) 2, PhI (OAc) 2 (2 eq.) and MeOH as the best combination of oxidant and solvent . This method has been successfully applied to 5,6-dihydrobenzo[c]acridines bearing substituents at both rings A and D .
Antibacterial Agent
Acridine derivatives, including 4-Methoxy-5,6-dihydrobenzo[c]acridine-7-carboxylic acid, are well-known as antibacterial agents . They have been used as effective disinfectants and anti-bacterials .
Antimalarial Agent
Acridine derivatives are also known for their antimalarial properties . They have been actively researched over the years as prospective therapeutic agents for protozoal infections .
Anticancer Agent
Acridine derivatives have been actively researched over the years as prospective therapeutic agents for a wide range of disorders, including cancer . They have been used in the treatment of various types of cancer, including human colon carcinoma, chronic myeloid leukaemia, human promyelocytic leukaemia, human cervical cancer, and breast cancer .
Alzheimer’s Disease Treatment
Acridine derivatives have been actively researched over the years as prospective therapeutic agents for Alzheimer’s disease .
Use in Pigments, Dyes, and Sensor Devices
Acridine derivatives have been used in pigments, dyes, and sensor devices for decades . The presence of π-conjugated planar structure in polycyclic acridine derivatives has found significant applications .
Use in Organic Light-Emitting Diodes (OLEDs)
More recently, acridine motifs have found additional applications such as in Organic Light-Emitting Diodes (OLEDs) .
Use in Organic Semiconductors
Acridine derivatives have also been used in organic semiconductors .
作用机制
未来方向
The future directions for research on 4-Methoxy-5,6-dihydrobenzo[c]acridine-7-carboxylic acid and other acridine derivatives include the development of effective approaches for finding and optimizing acridine derivatives for localizing at disease sites . More emphasis may be placed on the development of aza-acridine and other heteroatom-substituted acridine derivatives .
属性
IUPAC Name |
4-methoxy-5,6-dihydrobenzo[c]acridine-7-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15NO3/c1-23-16-8-4-6-12-11(16)9-10-14-17(19(21)22)13-5-2-3-7-15(13)20-18(12)14/h2-8H,9-10H2,1H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNLJJCPGABDUGZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1CCC3=C(C4=CC=CC=C4N=C32)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>45.8 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49679666 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
4-Methoxy-5,6-dihydrobenzo[c]acridine-7-carboxylic acid | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-(4-oxo-2-(p-tolyl)pyrazolo[1,5-a]pyrazin-5(4H)-yl)-N-(o-tolyl)acetamide](/img/structure/B2671263.png)
![5-Fluoro-4-methyl-6-[4-(trifluoromethyl)piperidin-1-yl]pyrimidine](/img/structure/B2671264.png)

![1-(3-Chlorophenyl)-4-{5-[2-(4-methoxyphenyl)ethyl]-1,2,4-oxadiazol-3-yl}pyrrolidin-2-one](/img/structure/B2671267.png)

![1-(2,3-Dimethylphenyl)-5-(naphthalen-1-ylmethyl)pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2671270.png)
![tert-butyl N-{4-[5-(methylsulfanyl)-1,3,4-oxadiazol-2-yl]phenyl}carbamate](/img/structure/B2671275.png)

![3-Methyl-5-[3-(pyrazol-1-ylmethyl)azetidin-1-yl]-1,2,4-thiadiazole](/img/structure/B2671278.png)
![4-methyl-N-[1-(2-methylphenyl)ethyl]-6-(methylsulfanyl)-2-(thiophen-2-yl)pyrimidine-5-carboxamide](/img/structure/B2671279.png)

![2-[3-(1,3-benzodioxol-5-ylmethyl)-6-morpholin-4-yl-4-oxoquinazolin-2-yl]sulfanyl-N-(2,4-dimethoxyphenyl)acetamide](/img/structure/B2671281.png)
![2-Chloro-N-[2-(4-cyanophenyl)ethyl]-N-methylacetamide](/img/structure/B2671282.png)